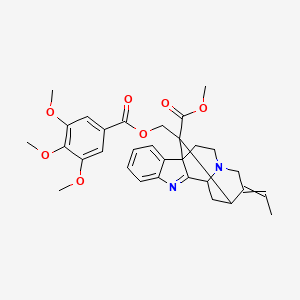
(1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro AMB metabolite 7 is an analytical reference material that is structurally categorized as a synthetic cannabinoid. It is an expected metabolite produced during metabolism of 5-fluoro AMB in vivo. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.
Wissenschaftliche Forschungsanwendungen
Metabolic Profiling and Drug Identification
Metabolic Profiling : A study by Andersson et al. (2016) investigated the metabolism of 5F-AMB, a compound structurally related to (1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valine. They identified major metabolic pathways including ester hydrolysis, further oxidation, and/or glucuronidation, providing valuable data for identifying novel psychoactive substances (Andersson et al., 2016).
Drug Identification in Herbal Products : Doi et al. (2016) conducted a study focusing on the enantioseparation of 5F-AMB and its analogs in illicit herbal products. This research aids in distinguishing between the various synthetic cannabinoids present in such products (Doi et al., 2016).
Analytical and Forensic Science
Detection in 'Legal High' Products and Human Urine : Mogler et al. (2018) detected 5F-MDMB-PICA, a compound related to 5F-AMB, in legal high products and human urine. They explored suitable urinary biomarkers for consumption and analytical findings, enhancing forensic analysis capabilities (Mogler et al., 2018).
Neurological Impact Assessment : Asaoka et al. (2016) examined the effects of 5F-ADB, a similar compound, on midbrain dopaminergic and serotonergic systems. This study helps understand the compound's toxicological profile and its effects on the brain (Asaoka et al., 2016).
Metabolism and Structural Analysis
Structure-Metabolism Relationships : A study by Franz et al. (2019) investigated the structure-metabolism relationships of valine-derived synthetic cannabinoids, providing insight into the phase I biotransformation of these compounds (Franz et al., 2019).
Effects on Memory and Anxiety : Ito et al. (2019) explored the effects of 5F-AMB on anxiety and recognition memory in mice, contributing to the understanding of its psychopharmacological impact (Ito et al., 2019).
Metabolite Profiling for AB-PINACA and 5F-AB-PINACA : Wohlfarth et al. (2015) examined the metabolic stability and metabolites of related synthetic cannabinoids, providing a basis for understanding the metabolic pathways of similar compounds (Wohlfarth et al., 2015).
Evaluation as CB1/CB2 Receptor Agonists : Doi et al. (2017) evaluated carboxamide-type synthetic cannabinoids for their activities as CB1/CB2 receptor agonists. Their findings contribute to understanding the pharmacological properties of these compounds (Doi et al., 2017).
Medical and Radiological Applications
- PET Radiotracer for Acetylcholinesterase Measurement : Fernández et al. (2017) proposed a PET radiotracer structurally related to 5F-AMB for measuring acetylcholinesterase levels in Alzheimer's disease patients (Fernández et al., 2017).
Metabolite Identification and Urinalysis
- Metabolite Identification in Human Urine : Yeter & Ozturk (2019) conducted a comprehensive study on the in vitro metabolism of 5F-ADB using human liver microsomes, enhancing the understanding of its metabolic profile (Yeter & Ozturk, 2019).
Eigenschaften
Molekularformel |
C18H24FN3O3 |
|---|---|
Molekulargewicht |
349.4 |
IUPAC-Name |
(2S)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H24FN3O3/c1-12(2)15(18(24)25)20-17(23)16-13-8-4-5-9-14(13)22(21-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H,20,23)(H,24,25)/t15-/m0/s1 |
InChI-Schlüssel |
FGTPKIQXNMGJLF-HNNXBMFYSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
Synonyme |
(1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




